molecular formula C23H18BrN3O3S B4970572 N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide

Cat. No.: B4970572
M. Wt: 496.4 g/mol
InChI Key: FVNAOHAZYRDRAE-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide is a complex organic compound that features a benzoxazole moiety, a brominated methoxybenzamide, and a carbamothioyl linkage

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromo-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c1-13-15(22-25-18-7-3-4-9-20(18)30-22)6-5-8-17(13)26-23(31)27-21(28)16-12-14(24)10-11-19(16)29-2/h3-12H,1-2H3,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAOHAZYRDRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole is then functionalized with a methyl group at the 2-position.

The next step involves the introduction of the carbamothioyl group. This can be achieved by reacting the benzoxazole derivative with isothiocyanates under mild conditions. Finally, the brominated methoxybenzamide moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the methoxybenzamide moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted benzamides.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antibacterial, antifungal, or anticancer agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and carbamothioyl moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide
  • N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-ethoxybenzamide

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-5-bromo-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole moiety, in particular, is associated with a wide range of biological activities, making this compound a valuable target for further research.

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